molecular formula C9H10N2 B2697603 N-ethyl-4-ethynylpyridin-2-amine CAS No. 1824118-31-1

N-ethyl-4-ethynylpyridin-2-amine

Cat. No.: B2697603
CAS No.: 1824118-31-1
M. Wt: 146.193
InChI Key: DRHVDNPSKXXDMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-ethynylpyridin-2-amine typically involves the alkylation of 4-ethynylpyridin-2-amine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-ethynylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-4-ethynylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-ethynylpyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ethynyl and pyridine moieties. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-ethynylpyridine: Similar structure but lacks the ethyl group.

    N-ethylpyridin-2-amine: Similar structure but lacks the ethynyl group.

    4-ethynylpiperidine: Similar structure but with a saturated ring.

Uniqueness

N-ethyl-4-ethynylpyridin-2-amine is unique due to the presence of both ethynyl and ethyl groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

N-ethyl-4-ethynylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8-5-6-11-9(7-8)10-4-2/h1,5-7H,4H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHVDNPSKXXDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824118-31-1
Record name N-ethyl-4-ethynylpyridin-2-amine
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